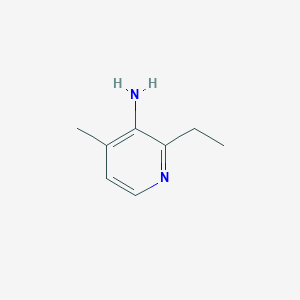

2-Ethyl-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHYHDZPLKSVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this document consolidates available information, including its unique Chemical Abstracts Service (CAS) number, and presents a plausible synthetic route, predicted physicochemical properties, and potential applications based on the established chemistry of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel pyridine-based molecules.

Chemical Identity and Nomenclature

CAS Number: 1849224-21-0

Synonyms: While no widely recognized synonyms for this compound have been identified, systematic nomenclature provides the following:

-

3-Amino-2-ethyl-4-methylpyridine

Molecular Structure:

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Nitration of 3-Ethyl-4-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, add 3-ethyl-4-methylpyridine (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitropyridine intermediate. Purification can be achieved by column chromatography.

Step 2: Reduction of the Nitropyridine Intermediate

-

Dissolve the nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use of hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

-

Metal/Acid Reduction: Use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst or metal residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to afford the crude aminopyridine. Further purification may be necessary via crystallization or chromatography.

Note: The precise regioselectivity of the initial nitration step would need to be experimentally determined and may yield a mixture of isomers requiring separation.

Potential Applications in Research and Drug Development

Substituted aminopyridines are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery. [1][2][3]While specific applications for this compound have not been documented, its structural features suggest potential utility in several areas:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino and alkyl substituents can be tailored to interact with the ATP-binding pocket of various kinases.

-

Ion Channel Modulators: Aminopyridines are known to modulate the activity of ion channels, particularly potassium channels.

-

Central Nervous System (CNS) Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.

-

Antimicrobial and Antiparasitic Agents: The aminopyridine scaffold has been explored for the development of new treatments for infectious diseases. [1] The specific substitution pattern of this compound offers a unique three-dimensional structure that could be exploited to achieve selectivity for specific biological targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for related aminopyridines, the following precautions should be taken:

-

Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation. [4][5][6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Conclusion

This compound, identified by CAS number 1849224-21-0, represents a novel chemical entity with potential for applications in medicinal chemistry and materials science. While a comprehensive experimental profile is yet to be established, this guide provides a framework for its synthesis and an understanding of its likely properties and applications based on the well-documented chemistry of related aminopyridine derivatives. Further research is warranted to fully characterize this compound and explore its potential as a building block for the development of new functional molecules.

References

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- This compound | 1849224-21-0. Sigma-Aldrich.

- SAFETY DATA SHEET. MilliporeSigma. November 06, 2025.

- SAFETY DATA SHEET. TCI Chemicals. December 13, 2024.

- 14 - SAFETY D

- 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.

- material safety d

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. January 08, 2025.

- 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. Sigma-Aldrich.

- 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. PubChem.

- 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4. ChemicalBook. July 16, 2025.

- 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of 2-Ethyl-4-methylpyridin-3-amine in Organic Solvents: Predictive Analysis and Experimental Protocols

Executive Summary

2-Ethyl-4-methylpyridin-3-amine is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the notable absence of comprehensive published solubility data for this specific compound by providing a robust predictive analysis based on its molecular structure and the known properties of analogous compounds. Furthermore, we present detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This document is designed to serve as an essential resource for scientists and professionals in chemical research and drug development, bridging the gap between theoretical principles and practical laboratory execution.

Introduction to this compound

This compound belongs to the class of aminopyridines, a group of compounds widely utilized as building blocks in organic synthesis. Its structure incorporates several key functional groups that dictate its chemical behavior and physical properties.

Molecular Structure and Physicochemical Properties

The structure of this compound combines a polar heterocyclic aromatic ring with a basic amino group and nonpolar alkyl substituents. This amalgamation of features suggests a nuanced solubility profile.

Figure 1: Chemical Structure of this compound.

Key Physicochemical Properties (Predicted and Analog-Based):

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.20 g/mol

-

Appearance: Expected to be a liquid or low-melting solid at room temperature.[1]

-

pKa (Predicted): The pyridine nitrogen is weakly basic, while the exocyclic amino group is more basic. The overall basicity will be influenced by the electronic effects of the alkyl groups.[2]

Theoretical and Predictive Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates solute and solvent polarities.[3] The molecular structure of this compound allows for a detailed predictive analysis.

-

Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor and acceptor, while the pyridine ring nitrogen acts as a hydrogen bond acceptor.[4][5] This suggests strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds.

-

Polarity: The pyridine ring and amino group impart significant polarity to the molecule.[6]

-

Nonpolar Character: The ethyl and methyl groups form a nonpolar hydrocarbon region, contributing to solubility in less polar organic solvents.[1]

Based on these structural features and data from analogous compounds, we can predict the solubility profile as follows:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Key Interactions |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can engage in strong hydrogen bonding with both the amino group and the pyridine nitrogen.[1][7] |

| Water | Sparingly to Moderately Soluble | While hydrogen bonding is possible, the nonpolar alkyl groups limit miscibility. Solubility is expected to decrease with larger alkyl chains.[4][5] | |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the amino group's hydrogens.[7] |

| Acetone, Ethyl Acetate | High to Moderate | These solvents are good general solvents for a wide range of organic compounds and can interact via dipole-dipole forces and as hydrogen bond acceptors.[1][7] | |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic π-π stacking interactions between the solvent and the pyridine ring can promote solubility.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad range of organic molecules with moderate polarity.[7] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity mismatch and lack of favorable intermolecular forces limit solubility in these nonpolar solvents.[1][7] |

Experimental Determination of Solubility

While predictive models are invaluable, empirical determination is essential for quantitative applications. The choice of method depends on the required accuracy and throughput. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for generating definitive data.[8]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol provides a self-validating system for determining the intrinsic solubility of this compound at a given temperature.

Core Principle: An excess of the solid solute is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium between the dissolved and undissolved states is reached.[8]

Figure 2: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is critical to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[8] Causality: Shorter times may result in an underestimation of the true solubility, as the dissolution process may be slow.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Causality: It is crucial to avoid disturbing the solid material at the bottom of the vial to prevent contamination of the sample.

-

Clarification: Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, centrifuge the sample at high speed and take the supernatant.

-

Quantification:

-

Prepare a series of accurate dilutions of the clarified filtrate with the same solvent.

-

Develop a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to measure the concentration of the compound.

-

Create a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the diluted samples and, by applying the dilution factor, calculate the final solubility in units such as mg/mL or mol/L.

-

Key Factors Influencing Solubility

Several environmental and chemical factors can significantly alter the solubility of this compound.

-

Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is typically endothermic (ΔH > 0).[8] It is therefore critical to control and report the temperature at which solubility is measured.

-

pH and Ionization: As a basic compound, the solubility of this compound can be dramatically influenced by pH, particularly in systems containing protic solvents or acidic impurities. In the presence of an acid, the amino group or pyridine nitrogen can become protonated, forming a salt. These ionic salts are generally much more polar and thus more soluble in polar solvents than the neutral free base.[8][9] This principle is fundamental in drug development for controlling the dissolution of basic active pharmaceutical ingredients.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Water content in organic solvents, for example, can significantly alter the solubility of a compound capable of hydrogen bonding.

Conclusion

References

- 2-Ethyl-4-methylpyridine - Solubility of Things. (n.d.). Vertex AI Search.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Determination of Solubility Class. (n.d.). Experiment 1.

- Solubility of Organic & Inorganic Compounds. (n.d.). Experiment.

- Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- Pyridine - Solubility of Things. (n.d.). Vertex AI Search.

- Solubility of Organic Compounds. (n.d.). Experiment 1 | PDF | Solution. Scribd.

- Shinkichi, S., & Shimizu, S. (2000, December 4). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.

- Baluja, S., & Soni, A. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.

- Zhang, Z., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

- Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf.

- 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. (n.d.). PubChem.

- CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine. (n.d.). CymitQuimica.

- 3-Ethyl-4-Methylpyridine. (2024, April 9). ChemBK.

- Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.

- Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning.

- 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. (n.d.). Sigma-Aldrich.

- Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com.

- 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4. (2025, July 16). ChemicalBook.

- 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. (n.d.). MilliporeSigma.

- A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. (n.d.). PMC.

- 2-ethyl-3-methylpyridine - Chemical & Physical Properties. (n.d.). Cheméo.

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021, November 19). Eureka | Patsnap.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Physical Landscape of Novel Pyridines: A Technical Guide to the Melting and Boiling Points of 2-Ethyl-4-methylpyridin-3-amine

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Novel Aminopyridine Derivative.

Theoretical Framework: Understanding Phase Transitions in Substituted Pyridines

The melting and boiling points of a compound are fundamental physical properties that provide insights into the strength of its intermolecular forces and overall molecular architecture. For 2-Ethyl-4-methylpyridin-3-amine, these properties are dictated by a combination of factors inherent to its structure.

Intermolecular Forces at Play

The molecular structure of this compound, featuring a pyridine ring, an amino group, an ethyl group, and a methyl group, allows for a variety of intermolecular interactions:

-

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. This capacity for hydrogen bonding is expected to significantly elevate both the melting and boiling points compared to non-polar analogues.

-

Dipole-Dipole Interactions: The polarized C-N bonds within the pyridine ring and the C-N bond of the amino group create a net molecular dipole, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces: The ethyl and methyl groups, along with the overall molecular surface area, contribute to transient London dispersion forces.

The interplay of these forces governs the energy required to transition the substance from a solid to a liquid (melting) and from a liquid to a gas (boiling).

The Influence of Molecular Structure

-

Substitution Pattern: The relative positions of the functional groups on the pyridine ring influence the molecule's overall polarity and its ability to pack efficiently in a crystal lattice. The 2,3,4-substitution pattern of this compound will result in a specific molecular geometry that affects both its melting and boiling points.

-

Molecular Weight: Generally, an increase in molecular weight leads to higher boiling points due to stronger London dispersion forces.[1]

-

Symmetry and Packing: The ability of a molecule to pack into a well-ordered crystal lattice significantly impacts its melting point. Molecules with higher symmetry often have higher melting points.

Predictive Analysis: Estimating the Melting and Boiling Points

In the absence of experimental data, computational models and analysis of structurally similar compounds offer valuable initial estimates.

In Silico Prediction

Numerous quantitative structure-property relationship (QSPR) models exist for predicting melting and boiling points. These models utilize molecular descriptors to correlate structure with physical properties.[2][3] However, the prediction of melting points remains a significant challenge due to the complexities of crystal packing.[2] Boiling point predictions are generally more reliable. For drug-like molecules, the accuracy of melting point prediction models is often within an RMSE of 30-40°C.[4]

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | Data not available | Requires specialized software |

| Boiling Point | Data not available | Requires specialized software |

| pKa | 6.25 ± 0.18 (for 3-Ethyl-4-Methylpyridine) | ChemBK[5] |

Note: The pKa of the structurally similar 3-Ethyl-4-Methylpyridine is provided for context, as the basicity of the pyridine nitrogen will influence intermolecular interactions.

Comparative Analysis with Analogous Structures

Examining the physical properties of structurally related compounds can provide a reasonable estimation range for this compound.

Table 2: Melting and Boiling Points of Structurally Similar Compounds

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Source |

| 3-Amino-4-methylpyridine |  | 102 - 106 | 261.3 (Estimated) | Jubilant Ingrevia Limited[6] |

| 3-Ethyl-4-methylpyridine |  | 6 - 8 | 195 - 196 | ChemBK[5] |

| 5-Ethyl-2-methylpyridine |  | -70.3 | 178 | Wikipedia[7] |

| 2-Isopropyl-4-methylpyridin-3-amine |  | N/A | 267.7 ± 35.0 | MilliporeSigma[8] |

| 3-Aminopyridine |  | 63 - 64 | - | Organic Syntheses[9] |

Based on this comparative data, we can infer the following:

-

The presence of the amino group in 3-Amino-4-methylpyridine significantly increases the melting point compared to 3-Ethyl-4-methylpyridine, highlighting the impact of hydrogen bonding.

-

The boiling point of 2-Isopropyl-4-methylpyridin-3-amine is high, suggesting that this compound will also have a relatively high boiling point, likely in the range of 250-280°C.

-

The melting point is more difficult to predict but is expected to be a solid at room temperature, likely with a melting point above that of 3-aminopyridine (63-64°C) due to the additional alkyl substituents.

Experimental Determination of Melting and Boiling Points

Rigorous experimental determination is essential for obtaining accurate physical property data. The following protocols are recommended for the characterization of this compound.

Synthesis and Purification

The purity of the sample is paramount for accurate melting and boiling point determination.[10][11] Impurities can depress the melting point and broaden the melting range. A potential synthesis route for this compound could involve modifications of known procedures for related aminopyridines.[12][13][14]

Proposed Purification Protocol:

-

Initial Purification: Following synthesis, the crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).[13]

-

Recrystallization: The purified solid should be recrystallized from a suitable solvent or solvent mixture to obtain a highly crystalline material. The choice of solvent will depend on the solubility profile of the compound.

-

Purity Assessment: The purity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1°C.[10][11]

Experimental Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Key Considerations:

-

Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial for accuracy.[11][15]

-

Sample Packing: The sample should be finely powdered and tightly packed to ensure uniform heat distribution.[1][15]

-

Calibration: The melting point apparatus should be calibrated with known standards.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Workflow for Boiling Point Determination (Microscale):

Caption: Microscale workflow for boiling point determination.

Key Considerations:

-

Atmospheric Pressure: The boiling point is pressure-dependent. The atmospheric pressure should be recorded at the time of measurement.

-

Decomposition: Some organic compounds, particularly those with high boiling points, may decompose before boiling at atmospheric pressure. In such cases, distillation under reduced pressure is necessary.

Conclusion

The determination of the melting and boiling points of this compound is a critical step in its physicochemical characterization. This guide has provided a comprehensive overview of the theoretical underpinnings, predictive methodologies, and rigorous experimental protocols necessary for this task. While direct experimental values are yet to be reported, the analysis of structurally similar compounds suggests a high boiling point and a melting point that renders it a solid at ambient temperatures. The successful execution of the outlined experimental workflows, coupled with a thorough understanding of the influencing factors, will yield accurate and reliable data essential for the advancement of research and development involving this novel compound.

References

- Karthikeyan, M., Glen, R. C., & Bender, A. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.

- Tetko, I. V., et al. (2016). The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS.

- Egolf, L. M., Wessel, M. D., & Jurs, P. C. (1994). Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 34(4), 847–855.

- Determination of melting and boiling points. (n.d.).

- 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. (n.d.). MilliporeSigma.

- Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

- Heterocyclic compound - Melting, Boiling, Points. (n.d.). Britannica.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2011). Journal of Medicinal Chemistry, 54(17), 6047–6057.

- How Accurately Can We Predict the Melting Points of Drug-like Compounds? (2014).

- Determination of the Melting and Boiling Points of Compounds. (2014, October 6). YouTube.

- Determin

- 3-Ethyl-4-Methylpyridine. (2024, April 9). ChemBK.

- experiment (1) determination of melting points. (2021, September 19).

- 3-aminopyridine. (n.d.). Organic Syntheses.

- Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com.

- 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4. (n.d.). ChemicalBook.

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021).

- 5-Ethyl-2-methylpyridine. (n.d.). In Wikipedia.

- 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. m.youtube.com [m.youtube.com]

Aminopyridine Architectures in Medicinal Chemistry: From Privileged Scaffolds to Clinical Agents

[1]

Executive Summary

Aminopyridines represent a class of "privileged scaffolds" in medicinal chemistry, distinguished by their ability to engage diverse biological targets through specific electronic and steric arrangements.[1] This guide analyzes the three primary isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—delineating their divergent roles.[2] While 4-AP serves as a functional potassium channel blocker in neurology, the 2-AP motif is a cornerstone of kinase inhibitor design in oncology, exploiting a donor-acceptor-donor (D-A-D) hydrogen bonding pattern.[2] This document provides a technical deep-dive into their physicochemical properties, mechanistic actions, and advanced synthetic protocols.[2]

Part 1: Structural & Physicochemical Foundations[2]

The utility of aminopyridines stems from the interplay between the pyridine ring nitrogen and the exocyclic amino group. Their behavior is governed by basicity (

Basicity and Protonation

Unlike aniline (

| Isomer | Structure | Electronic Rationale | |

| 4-Aminopyridine | para-amino | 9.17 | Strongest resonance stabilization; the amino lone pair can delocalize directly to the protonated ring nitrogen.[2] |

| 2-Aminopyridine | ortho-amino | 6.86 | Moderate resonance stabilization; inductive withdrawal by adjacent nitrogen slightly offsets resonance.[2] |

| 3-Aminopyridine | meta-amino | 6.03 | Weakest basicity; amino group cannot directly delocalize charge onto the ring nitrogen (no resonance contributor).[2] |

| Pyridine | (Reference) | 5.23 | Baseline basicity of the heterocyclic ring. |

Tautomerism in Target Binding

The 2-aminopyridine scaffold can exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).

-

Predominance: In solution and solid state, the amino form dominates due to aromatic stability.

-

Binding Implication: In kinase inhibitors (e.g., Crizotinib), the 2-AP motif binds in the amino form. The ring nitrogen acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amino group acts as a Hydrogen Bond Donor (HBD), forming a critical "bidentate" interaction with the kinase hinge region.

Part 2: Therapeutic Mechanisms[2]

Neurology: Ion Channel Modulation (4-AP)

Drug: Dalfampridine (Fampridine)

Mechanism: 4-Aminopyridine acts as a pore-blocker for voltage-gated potassium channels (

Figure 1: Mechanism of action for 4-Aminopyridine in restoring conduction in demyelinated nerves.[2]

Oncology: Kinase Inhibition (2-AP)

Drug: Crizotinib (Xalkori) Mechanism: The 2-aminopyridine moiety functions as a hinge-binder.[2][3] In the ATP-binding pocket of kinases like ALK and c-Met, the 2-AP core mimics the adenine ring of ATP.[2]

Figure 2: The classic bidentate binding mode of 2-aminopyridine derivatives at the kinase hinge region.[2]

Part 3: Synthetic Architectures & Protocols

The synthesis of complex aminopyridines has evolved from harsh nucleophilic substitutions to versatile transition-metal-catalyzed couplings.[2]

Synthesis Strategies

-

Chichibabin Reaction: Direct amination of pyridine using

.[2] Critique: Harsh conditions ( -

Nucleophilic Aromatic Substitution (

): Effective only if the pyridine ring possesses strong electron-withdrawing groups (e.g., -

Buchwald-Hartwig Amination (Preferred): Palladium-catalyzed coupling of chloropyridines with amines.[2][4] This is the industry standard for medicinal chemistry due to high tolerance and regiocontrol.

Experimental Protocol: Pd-Catalyzed Amination of 2-Chloropyridines

Objective: Synthesize a functionalized 2-aminopyridine from a 2-chloropyridine precursor. Challenge: 2-Chloropyridines can poison Pd catalysts via coordination of the pyridine nitrogen. Solution: Use of bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation and facilitate oxidative addition.

Protocol:

-

Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon.

-

Reagents: Charge the flask with:

-

(1.0 mol%) or

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2-4 mol%)[2]

-

Base:

(Sodium tert-butoxide) (1.4 equiv) - Must be stored in a glovebox or desiccator.[2] -

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

(1.0 mol%) or

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes to remove

.[2] -

Reaction: Heat to

for 2-12 hours. Monitor by TLC or LCMS.[2]-

Self-Validating Step: The reaction mixture should turn from dark purple/red (active Pd) to black (precipitated Pd) only upon completion. Early precipitation indicates catalyst death (check

levels).

-

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Part 4: Clinical Case Studies

Crizotinib (Xalkori)[5][6]

-

Structure: Contains a 2-amino-5-aryl-3-benzyloxypyridine core.[2][6]

-

Role of Scaffold: The 2-aminopyridine acts as the hinge binder.[2] The 3-benzyloxy group provides a vector to fill the hydrophobic pocket, enhancing selectivity for ALK over other kinases.[2]

-

Clinical Impact: First-in-class ALK inhibitor for Non-Small Cell Lung Cancer (NSCLC).[2]

Piroxicam (Feldene)

-

Target: Cyclooxygenase (COX-1/COX-2).[2]

-

Structure: A benzothiazine carboxamide where the amide nitrogen is derived from 2-aminopyridine .[2][7][8][9]

-

Synthesis Note: Unlike the Buchwald coupling above, this is typically formed by reacting a benzothiazine ester with 2-aminopyridine in refluxing xylene.[2]

-

Role of Scaffold: The pyridine ring alters the

of the enolic hydroxyl group (via the amide linker), optimizing drug acidity (

Dalfampridine (Ampyra)

References

-

Mechanism of 4-Aminopyridine in MS: Title: 4-Aminopyridine in Neurologic Disease.[2] Source: Neurology Neuroimmunology & Neuroinflammation (2021). URL:[Link][4]

-

Crizotinib Binding Mode: Title: Synthesis and structure of crizotinib. The hinge binder 2-aminopyridine in crizotinib is highlighted.[2][3] Source: ResearchGate / Pfizer Global R&D.[2] URL:[Link]

-

Piroxicam Synthesis & Properties: Title: Piroxicam | C15H13N3O4S | CID 54676228.[2] Source: PubChem (NIH). URL:[Link]

-

Basicity of Aminopyridines: Title: Ionization constants of heterocyclic amines.[2] Source: Albert, A., et al. J. Chem. Soc. (1948). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crizotinib - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Piroxicam synthesis - chemicalbook [chemicalbook.com]

- 8. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]

- 9. Piroxicam | 36322-90-4 [chemicalbook.com]

Introduction: Navigating the Landscape of Substituted Pyridinamines

An In-depth Technical Guide to Sourcing and Qualification of High-Purity Pyridinamine Analogs for Research and Drug Development

Part 1: Sourcing High-Purity Pyridinamine Analogs

The initial step involves identifying and vetting potential commercial suppliers. Given the specialized nature of these compounds, a multi-tiered approach to sourcing is recommended, encompassing large-scale chemical suppliers, specialized synthesis laboratories, and custom synthesis providers.

Commercial Suppliers of Structurally Similar Analogs

Several reputable suppliers offer pyridinamine analogs with specified purity levels. It is crucial to scrutinize the technical data sheets and, when available, certificates of analysis (CoA) to ascertain the suitability of the material for your application.

| Compound Name | CAS Number | Commercial Suppliers | Typical Purity |

| 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 | MilliporeSigma, Amerigo Scientific, ChemicalBook | >98%[1][2][3] |

| N-ethyl-4-methylpyridin-3-amine hydrochloride | 1790141-68-2 | Thoreauchem | >95%[4] |

| 2-Amino-4-methylpyridine | 695-34-1 | Various | >98%[5][6] |

The Imperative of High Purity in Research and Development

The purity of a chemical building block directly impacts the outcome of subsequent synthetic steps and biological assays. Impurities can lead to a host of undesirable consequences:

-

Side Reactions and Reduced Yields: Reactive impurities can participate in unintended side reactions, leading to the formation of complex byproducts and a reduction in the yield of the desired compound.

-

Altered Biological Activity: Even small amounts of impurities can exhibit biological activity, leading to confounding results in in-vitro and in-vivo studies.

-

Genotoxicity and Safety Concerns: Certain impurities, particularly those arising from specific synthetic routes, can be genotoxic, posing a significant safety risk in drug development.[7] The International Council for Harmonisation (ICH) provides stringent guidelines on the control of such impurities.[8]

-

Challenges in Downstream Processing: Impurities can complicate purification processes, requiring additional chromatographic steps and increasing the cost and time of development.

Part 2: Analytical Qualification of High-Purity Pyridinamines

Upon receipt of a new batch of a pyridinamine analog, a thorough analytical qualification is essential to verify its identity, purity, and impurity profile. This section provides detailed protocols for the most common and effective analytical techniques.

Workflow for Incoming Material Qualification

The following diagram illustrates a robust workflow for the qualification of a new batch of a high-purity pyridinamine analog.

Caption: Workflow for the qualification of incoming high-purity pyridinamine analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for pyridinamine analogs.

Experimental Protocol: HPLC-UV Purity Assay

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Causality behind Experimental Choices:

-

The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like pyridinamines.

-

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

-

TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.

-

UV detection at 254 nm is generally effective for aromatic pyridine rings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Impurity Profiling

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Causality behind Experimental Choices:

-

The DB-5ms column provides good separation for a wide range of organic molecules.

-

The temperature program allows for the elution of both low-boiling and high-boiling impurities.

-

Mass spectrometric detection provides structural information for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H NMR for Structural Confirmation

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Integrate all signals and compare the chemical shifts and coupling constants to the expected structure. The absence of significant unassigned signals is an indicator of high purity.

Part 3: Understanding and Controlling Impurities

A proactive approach to impurity control begins with an understanding of the potential impurities that can arise from the synthetic route.

Potential Process-Related Impurities

Based on general synthetic routes for substituted pyridines, such as those involving cyclization reactions or palladium-catalyzed cross-coupling, the following types of impurities may be present:

-

Starting Materials: Unreacted starting materials are a common source of impurities.

-

Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the final product.

-

Byproducts: Side reactions can generate isomeric or structurally related byproducts. For example, in the synthesis of 2-amino-4-methylpyridine, the formation of 2,6-diamino-4-methylpyridine is a potential byproduct that can be difficult to separate.[5]

-

Reagents and Catalysts: Residual reagents, such as coupling agents or catalysts (e.g., palladium), may be present in trace amounts.

Degradation Products

Pyridinamines can be susceptible to degradation under certain conditions:

-

Oxidation: The amine group can be susceptible to oxidation, leading to the formation of colored impurities.

-

Hydrolysis: If the molecule contains labile functional groups, hydrolysis can occur in the presence of moisture.

Proper storage in a cool, dark, and dry environment is crucial to minimize the formation of degradation products.

Conclusion

While the direct commercial availability of 2-Ethyl-4-methylpyridin-3-amine is limited, a systematic approach to sourcing and qualifying structurally similar, high-purity analogs can provide a viable path forward for research and drug development. By combining a thorough evaluation of suppliers with a rigorous analytical qualification workflow, scientists can ensure the quality and consistency of their chemical starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Zhang, J., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(5), 2265-2275. [Link]

-

Amerigo Scientific. 2-Isopropyl-4-methylpyridin-3-amine. [Link]

-

OSHA. Aminopyridine (PV2143). [Link]

-

Thoreauchem. N-ethyl-4-methylpyridin-3-amine hydrochloride. [Link]

-

The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

-

ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

-

PubChem. 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. [Link]

-

Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]

-

PubChem. (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. [Link]

-

Alkali Metals. Best 2-Amino-4 Methyl Pyridine Manufacturers & Suppliers in USA. [Link]

-

Sandoo Pharma. Ethyl 3-[aMino]propanoate. [Link]

-

PubChem. 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. [Link]

-

European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

-

WIPO Patentscope. WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. [Link]

-

China Amines. Specialty Chemicals Manufacturer. [Link]

Sources

- 1. 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 [sigmaaldrich.com]

- 2. 2-Isopropyl-4-methylpyridin-3-amine - Amerigo Scientific [amerigoscientific.com]

- 3. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 [chemicalbook.com]

- 4. N-ethyl-4-methylpyridin-3-amine hydrochloride-1790141-68-2 - Thoreauchem [thoreauchem.com]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. 2-Amino-4-methylpyridine 695-34-1, China 2-Amino-4-methylpyridine 695-34-1 Manufacturers, China 2-Amino-4-methylpyridine 695-34-1 Suppliers - dingchengchem [chemnet.com]

- 7. pharmtech.com [pharmtech.com]

- 8. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Acylation of 2-Ethyl-4-methylpyridin-3-amine

Introduction

2-Ethyl-4-methylpyridin-3-amine is a substituted aminopyridine scaffold of significant interest in medicinal chemistry and drug development. The amino group serves as a critical handle for derivatization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Acylation of this primary aromatic amine to form the corresponding amide is a fundamental and highly versatile transformation. The resulting amide derivatives often exhibit modified pharmacokinetic properties, altered biological activity, and can serve as key intermediates in the synthesis of more complex heterocyclic systems.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction protocols for the acylation of this compound. It covers the underlying reaction mechanism, key experimental considerations, and provides two distinct, robust protocols using either a highly reactive acyl chloride or a milder carboxylic acid coupling system.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of this compound proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or activated carboxylic acid). This initial attack forms a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a leaving group (e.g., a chloride ion).[1][2] A base is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]

Caption: General mechanism for the acylation of an amine.

Key Considerations for Protocol Design

The successful acylation of this compound requires careful consideration of several experimental parameters. The electronic properties of the aminopyridine ring influence the nucleophilicity of the amine, making thoughtful protocol design essential for achieving high yields and purity.

-

Choice of Acylating Agent :

-

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride) : These are highly reactive and drive the reaction to completion quickly, often at low temperatures.[6][] Their high reactivity can sometimes lead to side reactions if other sensitive functional groups are present. The reaction generates HCl, necessitating the use of a stoichiometric amount of base.[3][4]

-

Acid Anhydrides (e.g., Acetic Anhydride) : These are excellent acylating agents, generally less reactive than acyl halides, which can provide better control and selectivity.[6][] The reaction produces a carboxylic acid byproduct, which also requires neutralization.

-

Carboxylic Acids : These are generally unreactive on their own and require activation with a coupling agent (e.g., EDC, HATU, BOP).[][8] This approach is very mild and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.

-

-

Role of Base and Catalyst :

-

Stoichiometric Base : When using acyl halides or anhydrides, a non-nucleophilic base like triethylamine (Et₃N) or a milder base like pyridine is essential to scavenge the acid byproduct.[5] This prevents the protonation of the starting amine.

-

Catalyst : Pyridine and 4-Dimethylaminopyridine (DMAP) can act as nucleophilic catalysts.[4][9][10] They react with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine, significantly accelerating the reaction rate. DMAP is a superior catalyst to pyridine for this purpose.[10]

-

-

Solvent Selection : The choice of solvent is critical for ensuring all reagents remain in solution. Aprotic solvents are preferred.

-

Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are relatively inert and dissolve the amine substrate and many common acylating agents.

-

Pyridine can be used as both a solvent and a base, which can be convenient for certain reactions.[9][11]

-

For reactions involving coupling agents, N,N-Dimethylformamide (DMF) is often used due to its high polarity and ability to dissolve a wide range of reagents.[12]

-

-

Temperature and Reaction Time :

-

Reactions with highly reactive acyl chlorides are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[11]

-

Reactions with less reactive agents or coupling systems may require heating to proceed at a reasonable rate. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

-

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the acylation of this compound.

Protocol 1: Acylation using Acetyl Chloride

This protocol describes a classic, high-yield method using a reactive acyl chloride. It is suitable for generating simple acetylated amides.

Caption: Experimental workflow for acylation using acetyl chloride.

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Add triethylamine (1.2 eq) to the solution. This base will neutralize the HCl generated during the reaction.[5]

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-ethyl-4-methylpyridin-3-yl)acetamide.

Protocol 2: Acylation using a Carboxylic Acid and EDC/DMAP

This protocol is ideal for coupling more complex or sensitive carboxylic acids and is representative of modern amide bond formation techniques.

Materials:

-

This compound

-

Carboxylic Acid (R-COOH, 1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water and Ethyl Acetate

-

1M HCl (aq) and Saturated aqueous NaHCO₃

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).

-

Dissolve the components in anhydrous DMF (approx. 0.2 M concentration).

-

Add EDC (1.2 eq) to the mixture. The use of EDC activates the carboxylic acid for coupling.[8]

-

Add DIPEA (2.0 eq) to maintain a basic pH, which is optimal for the coupling reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines like DIPEA), water, saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography on silica gel to obtain the desired product.

Data Summary and Comparison

| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (EDC/DMAP Coupling) |

| Acylating Agent | Acetyl Chloride | Carboxylic Acid |

| Key Reagents | Triethylamine | EDC, DMAP, DIPEA |

| Solvent | DCM, THF | DMF, DCM |

| Temperature | 0 °C to Room Temp | Room Temp (can be heated) |

| Reaction Time | 1-3 hours | 12-24 hours |

| Pros | Fast, high-yielding for simple acyl groups, inexpensive reagents. | Mild conditions, broad substrate scope, tolerant of functional groups. |

| Cons | Highly reactive agent, sensitive to moisture, not suitable for complex substrates. | Slower, more expensive reagents, more complex workup. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (amine protonated).3. Inactive coupling reagents. | 1. Use fresh or newly opened acyl chloride/anhydride.2. Ensure at least 1.1 eq of base is used.3. Use fresh coupling reagents; store them in a desiccator. |

| Formation of Side Products | 1. Diacylation (if possible).2. Reaction with other nucleophilic groups.3. Over-acylation does not typically occur with the product amide.[13] | 1. Use a less reactive acylating agent or milder conditions.2. Protect other sensitive functional groups prior to acylation. |

| Difficult Purification | 1. Byproducts from coupling reagents (e.g., isourea from EDC).2. Unreacted starting materials co-elute. | 1. Perform an acidic wash during work-up to remove EDC byproducts.2. Adjust chromatography eluent polarity for better separation. |

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acyl chlorides and acid anhydrides are corrosive and react violently with water. Handle with extreme care.

-

Organic solvents like DCM and DMF are volatile and have associated health risks. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- International Union of Crystallography. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.

- Filo. (2026, January 24). give the reaction of aryl amine with acylation in the present of pyridine catalyst.

- Alfa Chemistry. (n.d.). Acylation Reagents. Analytical Chemical Products.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

-

MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

- Google Patents. (n.d.). Acylation of aromatic amines - US3409670A.

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

-

Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]

-

Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. give the reaction of aryl amine with acylation in the present of pyridine.. [askfilo.com]

- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 5. acylation of amines [entrancechemistry.blogspot.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimized Diazotization Protocols for Sterically Congested Aminopyridines

Executive Summary

This guide details the diazotization of 2-Ethyl-4-methylpyridin-3-amine , a critical intermediate often associated with the synthesis of pyrazolopyrimidines (e.g., Zaleplon analogs).

The Challenge: This substrate presents a unique "Push-Pull" synthetic challenge.

-

Electronic Deactivation: The pyridine ring is electron-deficient, making the exocyclic amine less nucleophilic toward nitrosating agents compared to anilines.

-

Steric Congestion: The amine at position 3 is flanked by a 2-ethyl and a 4-methyl group. This steric bulk retards the attack of the nitrosonium ion (

), requiring optimized kinetics to prevent side reactions like "diazo-tar" formation (coupling of diazonium salt with unreacted amine). -

Stability: Pyridine-3-diazonium salts are notoriously unstable in aqueous media, prone to rapid hydrolysis to form 3-hydroxypyridines (pyridinols).

The Solution: This note provides two validated workflows:

-

Protocol A (Non-Aqueous): The Gold Standard for Sandmeyer-type functionalization (Halogenation, Cyanation). Uses alkyl nitrites to avoid hydrolysis.

-

Protocol B (Aqueous Acid): The Classical Route for hydrolysis (synthesis of the 3-hydroxy derivative) or reduction.

Critical Reaction Variables

The Protonation Equilibrium

Success depends on managing the protonation state of the pyridine nitrogen (Py-N) versus the amino nitrogen (

-

Low Acid: The Py-N (pKa ~6) protonates first. The ring becomes highly electron-deficient, deactivating the

. -

High Acid: Required to generate the active nitrosating species (

) from -

Optimization: For aqueous routes, maintain high acidity (

) to ensure

Steric Hindrance & Kinetics

The 2-Et and 4-Me groups create a "picket fence" around the amine.

-

Impact: Slower kinetics.

-

Correction: Vigorous stirring is non-negotiable. Reaction times for diazotization should be extended (30–60 mins) compared to standard anilines (15 mins) to ensure complete conversion before quenching or heating.

Visualizing the Pathway

Figure 1: Mechanistic pathway highlighting the critical "Slow Step" caused by steric hindrance at the 2,4-positions.

Experimental Protocols

Protocol A: Non-Aqueous Diazotization (Doyle Method)

Best For: Synthesis of 3-Chloro, 3-Bromo, or 3-Iodo derivatives. Why: Eliminates water, preventing the formation of the 3-hydroxy impurity.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent:

-Butyl Nitrite ( -

Solvent: Anhydrous Acetonitrile (MeCN)

-

Halogen Source:

(for Cl),

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.[1]

-

Dissolution: Dissolve the copper halide (e.g.,

, 1.2 equiv) in anhydrous MeCN. Heat to -

Addition: Add the amine (1.0 equiv) slowly. The solution may turn dark (complexation).

-

Diazotization: Add

-Butyl Nitrite (1.5 equiv) dropwise via syringe pump over 20 minutes.-

Note: Gas evolution (

) will be observed immediately upon decomposition of the diazonium species in situ.

-

-

Reaction: Stir at

for 1–2 hours. Monitor by TLC/LC-MS for disappearance of amine. -

Workup: Quench with 20% aqueous HCl (to break copper complexes). Extract with Ethyl Acetate.[1][2] Wash organic layer with

(to remove Cu salts) followed by brine.

Protocol B: Classical Aqueous Diazotization

Best For: Hydrolysis (Phenol synthesis) or Reduction (Hydrazine synthesis).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Acid: 6M HCl (excess, solvent)

-

Nitrite:

(1.1 equiv, aqueous solution)[3]

Step-by-Step:

-

Salt Formation: Suspend the amine in 6M HCl. Stir vigorously at Room Temperature (RT) until a clear solution or fine suspension of the hydrochloride salt forms.

-

Cooling: Cool the mixture to

to-

Critical: Do not let the temperature rise above

during the next step.

-

-

Nitrosation: Add the

solution sub-surface (using a long needle) dropwise.-

Rate: Slow enough to prevent brown fumes (

gas), which indicate decomposition of nitrous acid.

-

-

Endpoint Check: After 30 mins, spot an aliquot on Starch-Iodide paper .

-

Result: Immediate blue/black color = Excess

present (Good). -

No Color: Add more

.

-

-

Quenching Excess Nitrite: Add Urea or Sulfamic acid until the Starch-Iodide test is negative.

-

Downstream Processing:

-

For Hydrolysis: Heat the solution to

for 1 hour. -

For Sandmeyer: Pour the cold diazonium solution into a cold solution of CuCl/HCl.

-

Data Summary & Comparison

| Feature | Protocol A (Non-Aqueous) | Protocol B (Aqueous) |

| Primary Utility | Halogenation (Sandmeyer), Arylation | Hydrolysis (OH), Reduction (Hydrazine) |

| Active Species | Alkyl Nitrite ( | Nitrous Acid ( |

| Solvent | MeCN, DMF, or DMSO | Water / HCl |

| Temperature | ||

| Yield (Est.) | High (60–85%) | Moderate (40–60%) |

| Main impurity | Protodeamination (H-substitution) | Phenol (OH-substitution) |

Troubleshooting Guide

Issue: "Diazo-Tars" (Gummy, dark insoluble material)

-

Cause: The diazonium salt coupled with unreacted amine because the reaction was too slow or pH was too high (allowing free amine to exist).

-

Fix: Increase acid concentration (Protocol B) or slow down the addition of the nitrite to ensure it is always in excess relative to the amine.

Issue: Low Yield in Sandmeyer (Aqueous)

-

Cause: Pyridine-3-diazonium salts hydrolyze very fast in water.

-

Fix: Switch to Protocol A . If you must use aqueous, generate the diazonium salt inside the CuCl/HCl matrix (Reverse Addition) rather than making it and pouring it in.

Issue: No Reaction (Recovered Starting Material)

-

Cause: Steric hindrance of 2-Et/4-Me groups preventing

attack. -

Fix: Use Isoamyl Nitrite in DMF at

. The higher temperature helps overcome the steric barrier, and the non-aqueous solvent prevents hydrolysis.

Safety & Hazards (E-E-A-T)

-

Explosion Hazard: Do NOT isolate the dry diazonium salt of this pyridine. Heterocyclic diazonium salts, especially with perchlorate or tetrafluoroborate counterions, can be shock-sensitive explosives [1]. Always process in situ.

-

Toxicity: this compound is a skin irritant. Alkyl nitrites are vasodilators and toxic if inhaled. Work in a fume hood.

-

Waste: Aqueous streams containing copper and pyridine residues must be segregated as heavy metal/organic waste.

References

-

BenchChem. (2025).[1] 3-Pyridinediazonium, chloride | 35003-14-6 - Properties and Stability.[3] Retrieved from

-

Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from

-

Kutonova, K. V., et al. (2013).[4][5] A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis. Retrieved from

-

PubChem. (2025). 2-Isopropyl-4-methylpyridin-3-amine (Structural Analog Data). Retrieved from

- Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. A Superior Method for the Transformation of Primary Amines to Halides. Journal of Organic Chemistry. (Standard reference for Protocol A).

Sources

preparation of Nevirapine analogs from 2-Ethyl-4-methylpyridin-3-amine

Application Note: Strategic Preparation of Novel Nevirapine Analogs Utilizing 2-Ethyl-4-methylpyridin-3-amine

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details the synthetic protocol for preparing novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) analogs derived from This compound . Unlike the canonical synthesis of Nevirapine (Viramune®), which utilizes 2-chloro-4-methylpyridin-3-amine (CAPIC) to form a dipyrido-diazepine scaffold, the use of the 2-ethyl variant necessitates a divergent synthetic strategy. This guide focuses on the preparation of "Seco-Nevirapine" (acyclic) analogs and proposes strategies for C-linked tricyclic derivatives. These analogs are critical for probing the hydrophobic tolerance of the NNRTI binding pocket (NBP) and evaluating the necessity of the N11-cyclopropyl bridge for viral resistance profiles.

Strategic Context: The "Butterfly" Effect Nevirapine binds to the HIV-1 Reverse Transcriptase (RT) in a "butterfly-like" conformation. The cyclopropyl group at N11 acts as a hydrophobic anchor. Replacing the N11-cyclopropyl moiety with a C2-ethyl group on the pyridine ring (derived from the starting material) alters the scaffold from a 7-membered diazepine to a flexible diaryl-amide (seco-analog) or a rigid C-linked lactam .

-

Objective: Synthesize N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide and explore cyclization pathways.

-

Key Challenge: The 2-ethyl group lacks the nucleophilicity of the standard amine precursors, requiring distinct coupling conditions.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Seco-Analog Precursor

Target Molecule: N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide

This intermediate represents a "flexible" NNRTI analog, similar to the diarylpyridine (DAPY) class (e.g., Etravirine), allowing for torsional adjustment within the mutant RT binding pocket.

Reagents & Materials:

-

Starting Material: this compound (1.0 eq) [CAS: 1849224-21-0]

-

Coupling Partner: 2-Chloronicotinoyl chloride (1.1 eq) [Prepared in situ or purchased]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Methodology:

-

Preparation of the Amine Solution:

-

In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, dissolve This compound (5.0 g, 36.7 mmol) in anhydrous DCM (50 mL).

-

Add DIPEA (16.0 mL, 91.8 mmol) and DMAP (0.45 g, 3.67 mmol). Cool the mixture to 0°C using an ice bath.

-

-

Acylation Reaction:

-

Dissolve 2-Chloronicotinoyl chloride (7.1 g, 40.4 mmol) in DCM (20 mL).

-

Critical Step: Add the acid chloride solution dropwise to the amine mixture over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine (

) and formation of the product (

-

-

Work-up & Isolation:

-

Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a viscous oil or semi-solid.

-

Recrystallize from Ethanol/Water (9:1) or purify via Flash Column Chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.

-

Data Specification Table: Intermediate Characterization

| Parameter | Specification | Note |

| Appearance | Off-white to pale yellow solid | Crystalline form preferred for stability |

| Diagnostic amide proton shift | ||

| LC-MS (ESI+) | Confirm Cl isotope pattern (3:1) | |

| Purity (HPLC) | Required for biological assay |

Protocol B: Advanced Cyclization Strategy (C-Linked Analog)

Target: 5,11-dihydro-4-methyl-11-ethylidene-dipyrido[3,2-b:2',3'-e]azepin-6-one derivatives

Note: Since the 2-ethyl group cannot form the amine bridge found in Nevirapine, this protocol attempts a Pd-catalyzed intramolecular arylation to form a C-C bond, creating a tricyclic core.

Methodology (Intramolecular Heck-Type Cyclization):

-

Substrate: N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide (from Protocol A).

-

Catalyst System: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%).

-

Base: Cs₂CO₃ (2.0 eq).

-